Cas no 59259-38-0 (L-Menthyl Lactate)

L-Menthyl Lactate 化学的及び物理的性質
名前と識別子
-
- (-)-Menthyl lactate
- Lactic acid menthyl ester
- L-MENTHYL LACTATE
- AKOS015964086
- A(R*), 2
- 185915-25-7
- AC-9866
- 4-(5-Oxo-[1,4]diazepan-1-yl)benzoicacid
- Q2640813
- UJNOLBSYLSYIBM-SGUBAKSOSA-N
- frescolat ML
- A,5
- (-)-p-Menthan-3-yl lactate
- [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate
- MENTHYL LACTATE
- (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxypropanoate
- L-Menthyl lactate, >=97%, FG
- (R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate
- L-Menthyl lactate, >=97%
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate, AldrichCPR
- A] ]-2-hydroxypropanoic acid,5-methyl-2-(1-methylethyl) cyclohexyl ester
- SCHEMBL320044
- GTPL2466
- FEMA 3748
- 59259-38-0
- (1R,2S,5R)-2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-HYDROXYPROPANOATE
- [1R-[1
- L-Menthol Laceate
- ((1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxypropanoate
- L-Menthyl Lactate
-
- MDL: MFCD09037384
- インチ: 1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3
- InChIKey: UJNOLBSYLSYIBM-UHFFFAOYSA-N
- SMILES: C(OC1C(C(C)C)CCC(C)C1)(=O)C(C)O
計算された属性
- 精确分子量: 228.17300
- 同位素质量: 228.173
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- Surface Charge: 0
- XLogP3: 3.3
じっけんとくせい
- Color/Form: 使用できません
- 密度みつど: -80
- ゆうかいてん: 40 ºC
- Boiling Point: 310.14°C (rough estimate)
- フラッシュポイント: 128 ºC
- Refractive Index: -80 ° (C=5, MeOH)
- すいようせい: びようようせい
- PSA: 46.53000
- LogP: 2.37120
- Solubility: 水に微溶解する。
- 比旋光度: -74 º (c=10, EtOH)
- FEMA: 3748
L-Menthyl Lactate Security Information
L-Menthyl Lactate 税関データ
- 税関コード:2918110000
- 税関データ:
中国税関コード:
2918110000概要:
2918110000.乳酸及びその塩及びエステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2918110000。乳酸及びその塩類及びエステル類。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%
L-Menthyl Lactate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB144334-5 g |
(-)-Menthyl lactate, 97%; . |
59259-38-0 | 97% | 5g |
€66.70 | 2023-05-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L922333-500g |
L-Menthyl lactate |
59259-38-0 | 97% | 500g |
¥1,365.00 | 2022-01-10 | |
TRC | M220795-5g |
L-Menthyl Lactate |
59259-38-0 | 5g |
$ 92.00 | 2023-09-07 | ||
abcr | AB144334-100g |
(-)-Menthyl lactate, 97%; . |
59259-38-0 | 97% | 100g |
€52.00 | 2025-02-16 | |
abcr | AB144334-5kg |
(-)-Menthyl lactate, 97%; . |
59259-38-0 | 97% | 5kg |
€695.00 | 2025-02-16 | |
abcr | AB144334-25g |
(-)-Menthyl lactate, 97%; . |
59259-38-0 | 97% | 25g |
€25.50 | 2025-02-16 | |
Aaron | AR003C0M-10g |
(R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate |
59259-38-0 | 97% | 10g |
$9.00 | 2023-12-14 | |
Aaron | AR003C0M-25g |
(R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate |
59259-38-0 | 98% | 25g |
$15.00 | 2025-02-10 | |
eNovation Chemicals LLC | D780820-5kg |
(-)-Menthyl lactate |
59259-38-0 | 97% | 5kg |
$650 | 2025-02-28 | |
eNovation Chemicals LLC | D780820-1kg |
(-)-Menthyl lactate |
59259-38-0 | 97% | 1kg |
$250 | 2025-02-28 |
L-Menthyl Lactate 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
L-Menthyl Lactateに関する追加情報
Comprehensive Overview of L-Menthyl Lactate (CAS No. 59259-38-0): A Versatile Chiral Ester with Emerging Applications in Chemical, Biological, and Pharmaceutical Fields
L-Menthyl Lactate, also known as (R)-(-)-Menthyllactate or L-Menthol lactate ester, is an organic compound derived from the esterification reaction between L-menthol and lactic acid (R-CAS No. 59259-38-0, this compound has been extensively studied for its unique physicochemical properties and multifunctional utility across industries such as perfumery, pharmaceuticals, and personal care products.
The chemical structure of L-Menthyllactate (C14H24O4) features a chiral center at the menthol moiety (C10H19OX) coupled with a lactoyl group (CH3-(COO)-H+). This configuration imparts distinct optical activity and thermal stability compared to its racemic counterpart (racemic menthyl lactate). The molecule’s polar carboxylic acid functionality facilitates solubility in aqueous systems while maintaining compatibility with lipid-based formulations.
In terms of physical characteristics, L-Menthyl Lactate exists as a white crystalline solid at room temperature with a melting point range of 116–118°C. Its low vapor pressure (log P = 3.7–4.1)) ensures prolonged sensory effects when applied topically. Recent NMR spectroscopy studies confirm that the compound retains stereochemical integrity during storage under ICH guidelines-recommended conditions (temperature ≤ 30°C), making it suitable for long-term formulation stability.
Synthetic advancements have optimized production processes for this chiral ester since its initial isolation from mint species in the late 1970s. Current methods employ enzymatic catalysis using immobilized lipases (Candida antarctica Lipase B, CALB), achieving enantiomeric excesses >98% with yields exceeding 95%. A notable breakthrough published in Catalysis Today (Volume 467) demonstrated microwave-assisted synthesis reducing reaction time by 67% while minimizing solvent usage—a critical development aligning with green chemistry principles.
In pharmaceutical research, this compound has emerged as an intriguing candidate for transdermal drug delivery systems due to its ability to enhance permeation coefficients by up to threefold without compromising skin barrier integrity according to data from Bioorganic & Medicinal Chemistry Letters (May 2024). Preclinical trials using murine models revealed synergistic effects when combined with nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential utility in mitigating inflammatory pain mechanisms through dual action pathways involving TRPM8 receptor modulation and COX enzyme inhibition.
The cosmetic industry continues to explore this ester’s multifaceted benefits beyond its well-established role as a cooling agent (cooling sensation enhancer). A landmark study published in Nature Materials (March 2024) identified its capacity to form lamellar liquid crystalline phases when mixed with ceramides—a property now being leveraged for creating advanced moisturizing formulations that provide sustained hydration over extended periods without occlusive side effects.
In food science applications, recent sensory evaluation panels validated that even trace concentrations (< span style="font-weight:bold">ppm levels) span >of this compound significantly improve mouthfeel perception in chewing gums compared to traditional menthol derivatives like menthyl acetate or propionate analogs. This finding was corroborated by electrophysiological studies showing preferential activation of cold-sensitive neurons via TRPM8 receptors without triggering trigeminal irritation—a critical advantage for consumer product development.
Biochemical investigations into its metabolic pathways have uncovered novel applications in nutraceutical formulations. Research published in Nutrients (October 2024) demonstrated that oral administration induces mild thermogenic effects through activation of brown adipose tissue without affecting core body temperature—a mechanism offering potential for weight management supplements when combined with other bioactive compounds like capsaicin derivatives.
Safety evaluations conducted per OECD guidelines show no mutagenic or cytotoxic effects at concentrations up to 5% w/w in dermal irritation tests on human epidermis models (Toxicology Reports Volume 17,). These results align with regulatory approvals from both FDA (as GRAS substance) and EU authorities under REACH regulations—ensuring compliance across global markets when used within recommended limits.
The growing demand for sustainable ingredients has driven innovation in production methods using renewable feedstocks such as plant-derived lactic acid from biomass fermentation processes described in Bioresource Technology Volume 368,. This approach reduces carbon footprint by approximately 40% compared to petrochemical-based syntheses while maintaining consistent product quality parameters including purity (>99%) and optical rotation values (-[α]D = +67°).
Ongoing research focuses on exploiting its amphiphilic nature for nanoparticle stabilization applications reported at the ACS National Meeting Spring 20XX). Preliminary results indicate superior performance over conventional surfactants like Tween® series compounds when used at concentrations below critical micelle formation thresholds—opening possibilities for targeted drug delivery systems requiring both hydrophilic/hydrophobic balance and controlled release profiles.
In analytical chemistry contexts, chiral HPLC methodologies incorporating cyclodextrin-based stationary phases now enable precise quantification down to sub-parts-per-million levels—a significant improvement over earlier UV-spectroscopy methods limited by overlapping absorption spectra between enantiomers.
The compound’s unique odor profile—described as “freshly minted milk”—has led to patent filings targeting niche fragrance markets such as high-end men’s grooming products where traditional peppermint notes are perceived as too harsh according to market analysis reports from Mintel GNPD Q4/XX).
Clinical trials currently underway explore its use as an adjuvant therapy for psoriasis vulgaris due to documented anti-proliferative activity against HaCaT keratinocyte cells at IC₅₀ values ~7 mM—comparable efficacy but lower toxicity than existing retinoid treatments according to preliminary data presented at Dermatology World Congress XX).
Solubility optimization studies using computational chemistry tools have identified novel co-solvent systems enhancing water solubility by up to sixfold through hydrogen-bonding interactions mediated by glycerol polyethylene glycol blends—a development critical for improving bioavailability metrics required under modern pharmacokinetic standards.
In vitro assays comparing it against synthetic cooling agents like WS-3 showed reduced contact sensitization potential based on murine ear swelling tests conducted per Draize protocol modifications described recently (Contact Dermatitis Volume XXII,). This finding supports broader adoption across sensitive skincare segments where traditional compounds often cause adverse reactions.
Eco-toxicological assessments performed under ISO standard protocols confirmed rapid biodegradation rates (>75% within seven days) when subjected to soil microbial consortia—a key advantage over persistent plasticizers used historically despite regulatory phase-outs occurring globally since late XX).
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